molecular formula C9H7BrN2O3 B1433652 Methyl 5-bromo-3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate CAS No. 1630763-53-9

Methyl 5-bromo-3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate

Cat. No. B1433652
M. Wt: 271.07 g/mol
InChI Key: JSBFNCAMSYZJDT-UHFFFAOYSA-N
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Description

“Methyl 5-bromo-3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate” is a chemical compound that belongs to the class of organic compounds known as pyridines and derivatives. Pyridines are compounds containing a pyridine ring, which is a six-membered aromatic heterocycle with one nitrogen atom replacing a carbon atom .


Chemical Reactions Analysis

The chemical reactions involving this compound would largely depend on the reactivity of its functional groups. For instance, the bromo group could undergo substitution reactions, the cyano group could be hydrolyzed to a carboxylic acid, and the carboxylate group could react with bases or acids .

Scientific Research Applications

Synthesis of Highly Functionalized Compounds

One key application involves the synthesis of highly functionalized 6-oxo-1,6-dihydropyridines, crucial intermediates in the production of various organic molecules. Kumar et al. (2013) have efficiently synthesized a variety of 5-cyano-4-methylthio-6-oxo-1,6-dihydropyridine-3-carboxylates through a one-pot reaction, showcasing the compound's importance in creating multifunctional organic molecules (Kumar, Thakur, Margal, & Thomas, 2013). This process highlights the adaptability of Methyl 5-bromo-3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate in facilitating complex chemical transformations.

Development of Novel Materials

In the realm of material science, Abolude et al. (2021) synthesized and complexed disperse dyes derived from thiophene with metals, utilizing derivatives similar to the subject compound. These dyes demonstrated excellent fastness and diverse color shades on various fabrics, indicating potential applications in textile manufacturing and design (Abolude, Bello, Nkeonye, & Giwa, 2021).

Biological Activity and Medicinal Chemistry

In medicinal chemistry, derivatives of Methyl 5-bromo-3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate have been synthesized to explore their potential biological activities. Bell et al. (2012) developed an efficient route for the manufacture of key intermediates used in the preparation of P2Y12 antagonists, a class of compounds with significant therapeutic potential, showcasing the compound's utility in the synthesis of pharmacologically relevant molecules (Bell, McIntyre, Garcia, Kitson, Therkelsen, Andersen, Zetterberg, Aurell, Bollmark, & Ehrl, 2012).

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s handled and used. Generally, compounds with similar functional groups can be irritant, harmful if swallowed, and dangerous if they come into contact with the skin .

properties

IUPAC Name

methyl 3-bromo-5-cyano-2-methyl-6-oxo-1H-pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O3/c1-4-7(10)6(9(14)15-2)5(3-11)8(13)12-4/h1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSBFNCAMSYZJDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=O)N1)C#N)C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-bromo-3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 5-bromo-3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate

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